molecular formula C14H19N3 B3048590 N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine CAS No. 175530-76-4

N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine

Cat. No. B3048590
CAS RN: 175530-76-4
M. Wt: 229.32 g/mol
InChI Key: XXLIQOXUMQBRDG-UHFFFAOYSA-N
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Description

“N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine” is a compound that contains a benzimidazole moiety. Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . This compound is not widely studied, and there is limited information available about it.

Scientific Research Applications

Biological Activity and Antimicrobial Applications

One significant area of research on N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine and its derivatives involves their biological activity and potential antimicrobial applications. For example, a study explored the synthesis and characterization of bis(benzimidazole) compounds, which were used in combination with trithiocyanuric acid to prepare complexes with potential antimicrobial activity. These compounds were tested against a wide spectrum of bacterial and yeast strains, showing promising antimicrobial properties, particularly in strains where at least 80% growth inhibition was achieved (Kopel et al., 2015).

Sensing and Luminescence Applications

Another research domain for N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine derivatives is in the development of sensing materials. A study demonstrated the use of cyclo[2]benzimidazole, a related compound, as a host for anions. This material exhibited a significant turn-on in luminescence upon binding with anions, attributed to the blocking of an excited-state intramolecular proton-transfer pathway, resulting in enhanced luminescence efficiency (Abraham et al., 2011).

Anticancer Research

The anticancer potential of N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine derivatives has also been a focal point of scientific investigation. A study synthesized Pd(II) and Pt(II) complexes of N,N-donor benzimidazole ligands, including derivatives of N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine, as potential anticancer compounds. These complexes were characterized and tested for their cytotoxicity against various cancer cell lines, showing promising results that highlight their potential as anticancer agents (Ghani & Mansour, 2011).

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-2-6-11(7-3-1)15-10-14-16-12-8-4-5-9-13(12)17-14/h4-5,8-9,11,15H,1-3,6-7,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLIQOXUMQBRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275640
Record name N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine

CAS RN

175530-76-4
Record name N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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